2-(Aminooxy)-N-benzylacetamide
Description
2-(Aminooxy)-N-benzylacetamide is a synthetic organic compound characterized by an acetamide backbone substituted with an aminooxy (O-NH₂) group at the C2 position and a benzyl group attached to the nitrogen atom. The aminooxy moiety confers unique reactivity, enabling applications in conjugation chemistry (e.g., oxime ligation) and pharmaceutical intermediates .
Properties
IUPAC Name |
2-aminooxy-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-13-7-9(12)11-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXJGXQYBPFOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminooxy)-N-benzylacetamide typically involves the reaction of benzylamine with an aminooxy reagent. One common method includes the use of aminooxyacetic acid derivatives, which react with benzylamine under mild conditions to form the desired product. The reaction is usually carried out in an aqueous medium and can be catalyzed by aniline or p-phenylenediamine derivatives to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminooxy)-N-benzylacetamide undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the aminooxy group.
Common Reagents and Conditions:
Oxidation: Sodium periodate or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Aniline or p-phenylenediamine as catalysts in aqueous media.
Major Products:
Oxime Derivatives: Formed through the reaction of the aminooxy group with aldehydes or ketones.
Reduced Aminooxy Compounds: Formed through reduction reactions.
Scientific Research Applications
2-(Aminooxy)-N-benzylacetamide has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and peptides.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-N-benzylacetamide involves the reactivity of the aminooxy group. This group can form stable oxime bonds with carbonyl compounds, making it useful in bioconjugation and labeling techniques. The molecular targets include aldehydes and ketones, which react with the aminooxy group to form stable oxime linkages .
Comparison with Similar Compounds
Key Observations:
- Benzimidazole-Nitro Derivatives (): The introduction of a benzimidazole ring and nitro groups increases molecular weight (325.32 g/mol) and thermal stability (m.p. 268–271°C). The regioisomeric mixture (75:25 for 1a:1b) complicates purification but enhances structural diversity for biological screening .
- N-Benzyl-2-chloroacetamide () serves as a simpler precursor for further functionalization.
- Aminooxy Group (): The aminooxy group enables oxime formation, critical in bioconjugation. However, hydrochloride salts (e.g., ) may improve crystallinity and storage stability .
Spectroscopic and Analytical Comparisons
Table 2: NMR Data for Selected Compounds
Key Observations:
Key Observations:
- Aminooxy Derivatives (): The aminooxy group is critical for oxime ligation in drug delivery systems, but biological data are absent in the evidence.
Biological Activity
2-(Aminooxy)-N-benzylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 179.20 g/mol. The compound features an aminooxy group, which is significant for its reactivity and biological activity. The benzyl moiety enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The aminooxy group is known to inhibit enzymes involved in tumor growth, suggesting potential anti-cancer properties.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal activities, indicating that this compound may also exhibit these properties.
- Modulation of Cellular Processes : The compound may interact with various cellular targets, potentially altering metabolic pathways and influencing cell survival.
Anticancer Properties
Research indicates that compounds with aminooxy groups can inhibit specific enzymes linked to cancer progression. For instance, studies have shown that related compounds can significantly reduce tumor growth in preclinical models .
Antimicrobial Effects
This compound has been evaluated for its antimicrobial properties against both gram-positive and gram-negative bacteria. Preliminary results suggest that it exhibits comparable efficacy to established antimicrobial agents.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound inhibited the proliferation of cancer cells in vitro, showcasing its potential as an anticancer agent. The IC50 values were determined through dose-response assays, revealing significant cytotoxic effects at micromolar concentrations.
- Antimicrobial Testing : In a comparative study, this compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated effective inhibition zones, suggesting strong antibacterial activity.
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound interacts with key metabolic enzymes, leading to altered cellular metabolism and apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminooxy-N-(4-chlorobenzyl)acetamide | Chlorobenzyl instead of benzyl | Enhanced lipophilicity due to halogen substitution |
| 2-Aminooxy-N-(4-methoxyphenyl)acetamide | Methoxy group instead of chloro | Potentially different electronic properties |
| 2-Aminooxy-N-(2-methoxyphenyl)acetamide | Different phenyl substitution | Varied biological activity due to structural changes |
This table illustrates how variations in substituents can significantly influence the biological activity and chemical reactivity of related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
